molecular formula C48H48ClN5O3 B8131430 [6-(diethylamino)-9-[2-[(E)-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride

[6-(diethylamino)-9-[2-[(E)-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride

Cat. No.: B8131430
M. Wt: 778.4 g/mol
InChI Key: UYQVPCFMVWEDCA-HAIIBULWSA-M
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Description

The compound with the identifier “[6-(diethylamino)-9-[2-[(E)-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride” is known as 2-(5-bromo-2-fluorophenyl)ethan-1-ol. This compound is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-fluorophenyl)ethan-1-ol typically involves the bromination and fluorination of phenylethanol. The process begins with the bromination of phenylethanol using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by the fluorination step, where the brominated intermediate is treated with a fluorinating agent like potassium fluoride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-(5-bromo-2-fluorophenyl)ethan-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(5-bromo-2-fluorophenyl)acetaldehyde or 2-(5-bromo-2-fluorophenyl)acetic acid.

    Reduction: 2-(5-bromo-2-fluorophenyl)ethane.

    Substitution: Compounds with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

2-(5-bromo-2-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form hydrogen bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-fluorophenyl)ethan-1-ol
  • 2-(5-chloro-2-fluorophenyl)ethan-1-ol
  • 2-(5-bromo-3-fluorophenyl)ethan-1-ol

Uniqueness

2-(5-bromo-2-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[6-(diethylamino)-9-[2-[(E)-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H48N5O3.ClH/c1-7-51(8-2)31-21-24-38-42(27-31)55-43-28-32(52(9-3)10-4)22-25-39(43)46(38)35-18-14-16-20-37(35)48(54)50-41-30-45-47(36-19-15-13-17-34(36)41)49-40-26-23-33(29-44(40)56-45)53(11-5)12-6;/h13-30H,7-12H2,1-6H3;1H/q+1;/p-1/b50-41+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQVPCFMVWEDCA-HAIIBULWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N=C5C=C6C(=NC7=C(O6)C=C(C=C7)N(CC)CC)C8=CC=CC=C85.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)/N=C/5\C=C6C(=NC7=C(O6)C=C(C=C7)N(CC)CC)C8=CC=CC=C85.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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